molecular formula C19H21F3N2O2S B1192433 CRS400393

CRS400393

Cat. No.: B1192433
M. Wt: 398.44
InChI Key: DJVRLBSDVPLXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRS400393 is a complex organic compound that features a benzothiazole moiety, a bicyclo[331]nonane structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRS400393 typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Chlorine Atoms: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Bicyclo[3.3.1]nonane Structure: This can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Coupling of Benzothiazole and Bicyclo[3.3.1]nonane: The final step involves coupling the benzothiazole moiety with the bicyclo[3.3.1]nonane structure using a carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

CRS400393 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

CRS400393 has several scientific research applications:

Mechanism of Action

The mechanism of action of CRS400393 involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .

Properties

Molecular Formula

C19H21F3N2O2S

Molecular Weight

398.44

IUPAC Name

N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide

InChI

InChI=1S/C18H20Cl2N2OS/c1-17-4-2-6-18(10-17,7-3-5-17)15(23)22-16-21-13-9-11(19)8-12(20)14(13)24-16/h8-9H,2-7,10H2,1H3,(H,21,22,23)

InChI Key

DJVRLBSDVPLXGU-UHFFFAOYSA-N

SMILES

CC12CCCC(C1)(CCC2)C(=O)NC3=NC4=C(S3)C(=CC(=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRS-400393;  CRS 400393;  CRS400393

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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